

Unveiling the Solid-State Architecture of 4-Phenylthiazole Compounds: A Crystallographic Comparison

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Compound of Interest	
Compound Name:	4-Phenyl-1,3-thiazole-2-carbaldehyde
Cat. No.:	B1351833

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For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. In the realm of drug discovery and materials science, 4-phenylthiazole derivatives are a class of compounds that continue to garner significant interest due to their diverse biological activities. X-ray crystallography provides the definitive blueprint of their solid-state conformation and intermolecular interactions, offering crucial insights for structure-activity relationship (SAR) studies and rational drug design.

This guide presents a comparative analysis of the single-crystal X-ray diffraction data for a series of 4-phenylthiazole derivatives. By examining key crystallographic parameters, we can discern the influence of substituent modifications on the crystal packing and molecular geometry. The data presented herein is compiled from published crystallographic studies, providing a valuable resource for researchers working with this important heterocyclic scaffold.

Comparative Crystallographic Data of 4-Phenylthiazole Derivatives

The following table summarizes the key crystallographic parameters for three distinct 4-phenylthiazole compounds, offering a quantitative comparison of their solid-state structures.

Parameter	Compound I	Compound II	Compound III
IUPAC Name	N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide	N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide	N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide
Molecular Formula	C ₁₇ H ₁₃ N ₃ OS ₂	C ₁₇ H ₁₂ BrN ₃ OS ₂	C ₁₈ H ₂₂ BrN ₃ OS
Crystal System	Monoclinic	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P-1
a (Å)	8.868(2)	16.035(3)	6.8276(7)
b (Å)	11.218(2)	7.979(2)	9.2782(9)
c (Å)	16.906(3)	13.565(3)	14.5907(14)
α (°)	90	90	88.812(2)
β (°)	99.44(3)	108.38(3)	86.085(3)
γ (°)	90	90	75.394(2)
Volume (Å ³)	1660.1(6)	1647.2(6)	892.33(15)
Z	4	4	2
Data Source	[1]	[1]	

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and subsequent X-ray diffraction analysis are crucial for the reproducibility and validation of the crystallographic data. Below are the detailed experimental protocols for the compounds presented.

Synthesis and Crystallization

Compound I (N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide) and Compound II (N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide):

The synthesis of these compounds involved the reaction of benzoyl isothiocyanate with the corresponding 2-amino-4-arylthiazole.^[1] Specifically, benzoyl chloride was reacted with potassium thiocyanate in acetone to generate benzoyl isothiocyanate in situ. After filtration of potassium chloride, the appropriate 4-arylthiazol-2-amine in acetone was added to the filtrate. The reaction mixture was heated under reflux for 2 hours. Upon cooling and addition of excess crushed ice with vigorous stirring, the resulting solid product was collected by filtration and washed with water. Single crystals suitable for X-ray diffraction were obtained by slow crystallization from a N,N-dimethylformamide solution.^[1]

Compound III (N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide):

The synthesis and crystallization details for this compound were not available in the provided search results.

X-ray Data Collection and Structure Refinement

For Compounds I and II:

X-ray diffraction data were collected using synchrotron radiation.^[1]

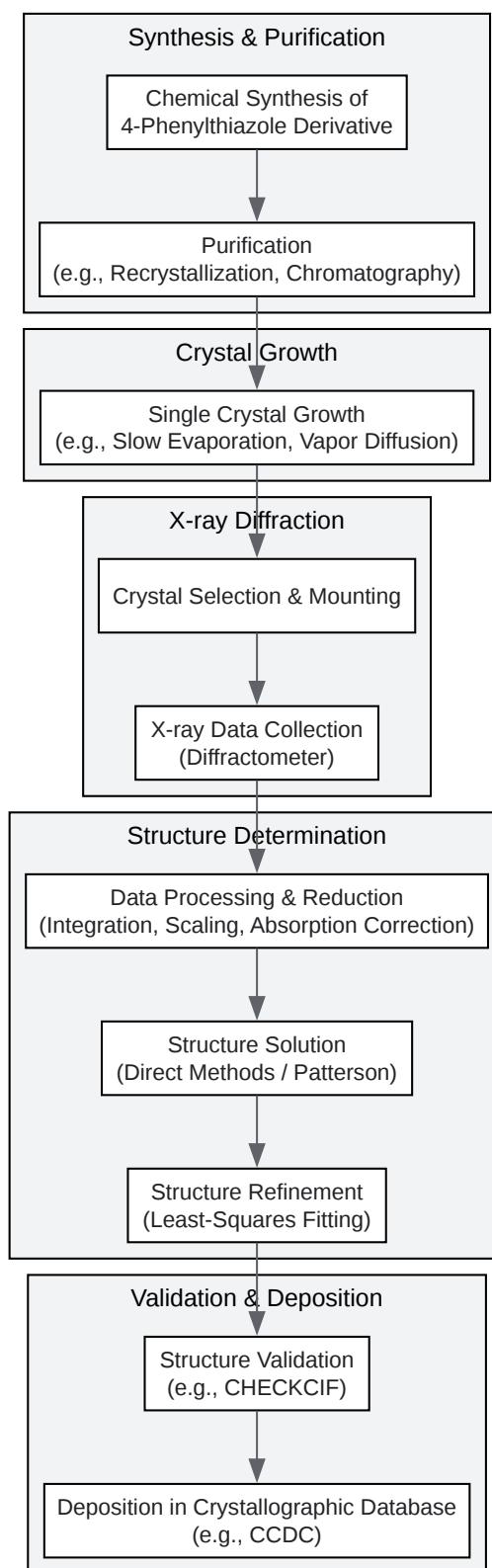
For Compound III:

Data collection was performed on a Bruker APEX DUO CCD area-detector diffractometer. The data was corrected for absorption effects using a multi-scan method.

The crystal structures were solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The process of determining the crystal structure of a small molecule like a 4-phenylthiazole derivative can be summarized in a logical workflow. The following diagram, generated using Graphviz, illustrates the key stages from synthesis to final structure validation.

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A flowchart illustrating the typical workflow for X-ray crystallography of small molecules.

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References

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